molecular formula C23H26N2O7 B2939599 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 851403-42-4

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B2939599
CAS RN: 851403-42-4
M. Wt: 442.468
InChI Key: WLZGDIHUWDXBGQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to the family of quinoxaline derivatives and is a selective antagonist of the ionotropic glutamate receptor.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their potent antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative microbial species. The antimicrobial activity is often attributed to the substitution on the heterocyclic pyridine ring . This compound, with its specific substitutions, may be explored for its efficacy in treating infections caused by resistant strains of bacteria.

Anticancer Properties

The quinoline nucleus is present in many compounds with anticancer activity. These derivatives can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death . Research into the anticancer potential of this compound could provide insights into new therapeutic approaches for cancer treatment.

Antimalarial Effects

Quinolines have a history of use in antimalarial drugs. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in this field . The compound could be investigated for its potential as a novel antimalarial agent, especially in areas where resistance to current treatments is prevalent.

Antidepressant and Anticonvulsant Uses

The structural diversity of quinoline derivatives allows them to interact with various neurotransmitter systems in the brain. This interaction can lead to antidepressant and anticonvulsant effects . The compound could be studied for its potential benefits in neurological disorders and mental health conditions.

Anti-inflammatory and Antioxidant Activities

Quinoline derivatives can exhibit anti-inflammatory and antioxidant activities, which are crucial in the management of chronic diseases and conditions associated with oxidative stress . This compound’s specific structure might contribute to its effectiveness in reducing inflammation and combating oxidative damage in cells.

Cardiovascular Applications

Some quinoline derivatives have shown promise in treating cardiovascular diseases due to their ability to affect blood flow and heart function . The compound’s impact on cardiovascular health could be a significant area of research, potentially leading to the development of new treatments for heart disease.

Mechanism of Action

The chemistry of quinoline-2,4-diones, to which this compound is related, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide involves the condensation of 3,4,5-trimethoxybenzoic acid with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine", "benzoyl chloride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 g, 4.5 mmol) and 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine (1.2 g, 4.5 mmol) in diethyl ether (20 mL) and add a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add saturated sodium bicarbonate solution to the reaction mixture until the pH is basic. Extract the organic layer with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in dry dichloromethane (10 mL) and add benzoyl chloride (1.2 g, 6.0 mmol) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 4: Add saturated sodium bicarbonate solution to the reaction mixture until the pH is basic. Extract the organic layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in a mixture of ethanol and water (1:1, 20 mL) and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 7: Purify the yellow solid by column chromatography using a mixture of dichloromethane and methanol (95:5) as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, as a yellow solid (yield: 60%)." ] }

CAS RN

851403-42-4

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H26N2O7

Molecular Weight

442.468

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H26N2O7/c1-28-16-6-7-17(29-2)20-15(16)10-13(23(27)25-20)8-9-24-22(26)14-11-18(30-3)21(32-5)19(12-14)31-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27)

InChI Key

WLZGDIHUWDXBGQ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

solubility

not available

Origin of Product

United States

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